(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
CAS No.: 2035000-23-6
VCID: VC5356180
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4
* For research use only. Not for human or veterinary use.

Description |
Synthesis of Similar CompoundsThe synthesis of acrylamide derivatives typically involves several key steps, including the formation of the acrylamide backbone and the attachment of the desired functional groups. For compounds like (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-2-yl)acrylamide, retrosynthetic analysis is applied to design the synthesis pathway effectively. Each step must be optimized for yield and purity, often employing techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring reaction progress and product identification. Analytical Techniques for CharacterizationAnalytical techniques such as NMR and HPLC are crucial for verifying the structure and assessing the purity of synthesized compounds. For instance, in the synthesis of 6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, NMR and HPLC are used to confirm the structure and purity of the final product. Data Table: Comparison of Similar Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2035000-23-6 | ||||||||||||
Product Name | (E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide | ||||||||||||
Molecular Formula | C17H16N4OS | ||||||||||||
Molecular Weight | 324.4 | ||||||||||||
IUPAC Name | (E)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide | ||||||||||||
Standard InChI | InChI=1S/C17H16N4OS/c1-21-12-15(11-20-21)14-7-13(8-18-10-14)9-19-17(22)5-4-16-3-2-6-23-16/h2-8,10-12H,9H2,1H3,(H,19,22)/b5-4+ | ||||||||||||
Standard InChIKey | XQHXSOFMIZIZGV-SNAWJCMRSA-N | ||||||||||||
SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CS3 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 121022310 | ||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume